
N-(2-methylnaphthalen-1-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylnaphthalen-1-yl)thiophene-2-sulfonamide is a chemical compound with the CAS Number: 860610-50-0 . It has a molecular weight of 303.41 and its IUPAC name is N-(2-methyl-1-naphthyl)-2-thiophenesulfonamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13NO2S2/c1-11-8-9-12-5-2-3-6-13(12)15(11)16-20(17,18)14-7-4-10-19-14/h2-10,16H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a solid compound with a molecular weight of 303.41 .Wissenschaftliche Forschungsanwendungen
Anticancer and Antiangiogenic Properties
A novel series of sulfonamide derivatives, including structures related to N-(2-methylnaphthalen-1-yl)thiophene-2-sulfonamide, have been synthesized and evaluated for their anticancer and antiangiogenic properties. These compounds showed significant anti-proliferative activity against human umbilical vein endothelial cells (HUVECs) and several cancer cell lines, as well as inhibitory activities against specific protein kinases and angiogenesis, contributing to potential cancer treatments (Fuming Xu et al., 2014).
Interaction with Micellar Media
Research on the solubilization and partitioning behaviors of thiophene derivatives, closely related to this compound, in micellar solutions of anionic surfactants like sodium dodecyl sulphate (SDS) has provided insights into the interaction of these compounds with surfactants. This study is vital for understanding the physicochemical properties and potential applications of these compounds in drug delivery systems (Rizwan Saeed et al., 2017).
Fluorescence Sensing and Imaging
A naphthalene-based sulfonamide Schiff base has been developed as a fluorescence turn-on probe for selective detection of Al3+ ions in aqueous systems, demonstrating the application of sulfonamide derivatives in environmental sensing and biological imaging. This chemosensor's structure, computation, and biological studies underline its potential in detecting metal ions within biological and environmental samples (S. Mondal et al., 2015).
Computational Studies and Molecular Modeling
Computational studies on thiophene sulfonamide derivatives have highlighted their potential applications in developing new drugs. Through geometric parameter analysis, electronic chemical potential, electrophilicity index, and non-linear optical (NLO) response predictions, these studies provide a foundation for designing molecules with desired properties for various applications, including materials science (Adeel Mubarik et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include measures to prevent exposure and instructions on what to do if exposure occurs .
Zukünftige Richtungen
Thiophene-based analogs, such as N-(2-methylnaphthalen-1-yl)thiophene-2-sulfonamide, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may continue to explore the synthesis of thiophene derivatives and their potential applications in medicine and other fields .
Eigenschaften
IUPAC Name |
N-(2-methylnaphthalen-1-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S2/c1-11-8-9-12-5-2-3-6-13(12)15(11)16-20(17,18)14-7-4-10-19-14/h2-10,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITONRCGCZCIYDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

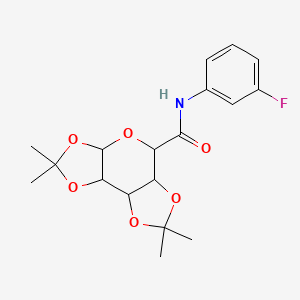
![3-(6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-(2-ethyl-5-methylpyrrolidin-1-yl)propan-1-one](/img/structure/B2665646.png)
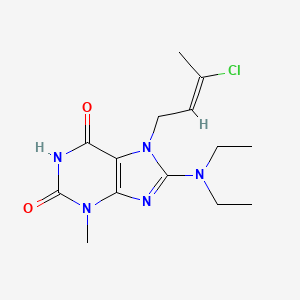
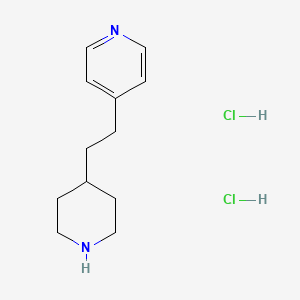
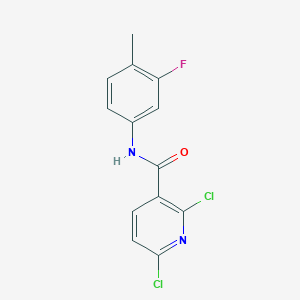
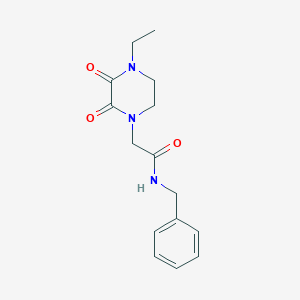

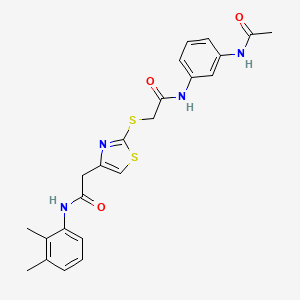
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B2665659.png)
![Ethyl 4-((4-(2-(6-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2665661.png)
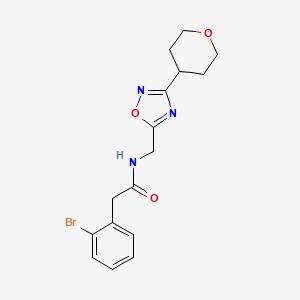
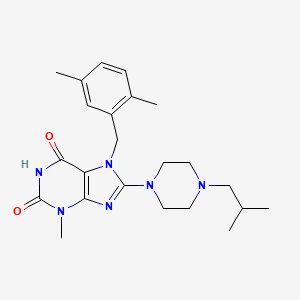
![Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B2665667.png)
![4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-phenylmorpholine](/img/structure/B2665668.png)